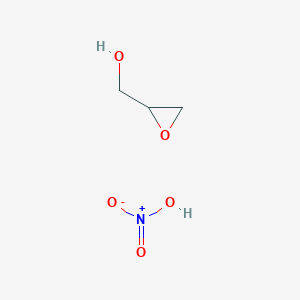

Nitric acid--(oxiran-2-yl)methanol (1/1)

Description

Properties

CAS No. |

143572-64-9 |

|---|---|

Molecular Formula |

C3H7NO5 |

Molecular Weight |

137.09 g/mol |

IUPAC Name |

nitric acid;oxiran-2-ylmethanol |

InChI |

InChI=1S/C3H6O2.HNO3/c4-1-3-2-5-3;2-1(3)4/h3-4H,1-2H2;(H,2,3,4) |

InChI Key |

GMYXOJGFACCWBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Nitric Acid Oxiran 2 Yl Methanol 1/1 Formation

Direct Synthesis Approaches to Nitric acid--(oxiran-2-yl)methanol (1/1)

Direct synthesis primarily involves the reaction of a suitable precursor with a nitrating agent to form the target adduct.

The formation of Nitric acid--(oxiran-2-yl)methanol (1/1) is highly dependent on the careful control of reaction parameters. The nitration of glycerol (B35011) is a key step, and optimizing conditions is crucial for maximizing the yield of the desired dinitroglycerin precursor, which subsequently cyclizes to form glycidyl (B131873) nitrate (B79036).

Studies have shown that the nitration of glycerol with nitric acid is significantly influenced by temperature, the molar ratio of reactants, and the concentration of the nitric acid. researchgate.net Experimental investigations have identified that an optimal reaction temperature is around 20°C. researchgate.netresearchgate.net The molar ratio of nitric acid to glycerol also plays a critical role, with a ratio of 5:1 being found to be optimal. researchgate.netresearchgate.net Furthermore, a nitric acid concentration of 69% has been demonstrated to be the most effective for this transformation. researchgate.netresearchgate.net Maintaining the temperature below 10°C during the addition of nitric acid is also a common practice to control the exothermic reaction. google.com

Table 1: Optimized Reaction Conditions for Glycerol Nitration

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 20°C |

| Molar Ratio (Nitric Acid:Glycerol) | 5:1 |

| Nitric Acid Concentration | 69% |

While direct nitration can proceed without a catalyst, the use of catalytic systems can enhance the reaction efficiency and selectivity. In the broader context of related chemical processes, catalytic systems are crucial. For instance, in methanol (B129727) synthesis from syngas, Cu/ZnO/Al2O3 catalysts are industrially applied, and their activity is a subject of extensive research. bibliotekanauki.pldtu.dk The presence of a catalyst like a Lewis acid (e.g., FeBr3) is essential in the halogenation of benzene (B151609) to polarize the halogen molecule. archive.org

In the context of nitric acid production itself, which is a key reagent, the Ostwald process utilizes a catalyst, typically a platinum-rhodium gauze, for the oxidation of ammonia. chemistryjournal.netmdpi.com The efficiency of N2O abatement in nitric acid plants also relies on high-temperature and low-temperature catalytic decomposition processes. mdpi.com While not directly a catalyst for the adduct formation, the use of sulfuric acid as a co-reagent with nitric acid is common in nitration reactions, where it acts as a dehydrating agent and helps in the formation of the nitronium ion (NO2+), the active electrophile. archive.org

The formation of Nitric acid--(oxiran-2-yl)methanol (1/1) from glycerol involves a two-step process: nitration followed by cyclization. The nitration of glycerol with a mixture of nitric and sulfuric acid proceeds through an electrophilic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO2+). archive.org The alcohol groups of glycerol then act as nucleophiles, attacking the nitronium ion to form the nitrate ester. This process can lead to a mixture of mono-, di-, and tri-nitrated glycerol derivatives. researchgate.net

The subsequent step is the base-promoted intramolecular cyclization of a dinitroglycerin species, typically 1,3-dinitroglycerin (B1213736), to form the oxirane ring of glycidyl nitrate. researchgate.netgoogle.com The addition of a base, such as sodium hydroxide (B78521), facilitates the deprotonation of the remaining hydroxyl group, which then acts as a nucleophile to displace one of the nitrate groups, forming the epoxide ring. google.com The mechanism is a classic example of an intramolecular Williamson ether synthesis.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to Nitric acid--(oxiran-2-yl)methanol (1/1) involve the synthesis and subsequent transformation of various precursors.

As mentioned, the primary route to glycidyl nitrate involves the nitration of glycerol to produce dinitroglycerin, which is then cyclized. google.com This method highlights the importance of controlling the initial nitration step to favor the formation of the desired dinitroglycerin isomer. researchgate.net The conversion of dinitroglycerin to glycidyl nitrate is achieved by treatment with a base. google.com This process can be carried out in a one-pot synthesis where glycerol is first nitrated and then treated with a cyclizing agent without the need to isolate the intermediate nitrated glycerol. google.com Other nitrating agents, such as mixtures of nitric acid, acetic acid, and acetic anhydride, have also been employed for the nitration of related polyols. mdpi.com

Table 2: Synthesis of Glycidyl Nitrate from Glycerol

| Step | Reagents | Product |

|---|---|---|

| 1. Nitration | Glycerol, Nitric Acid (often with Sulfuric Acid) | Dinitroglycerin |

| 2. Cyclization | Dinitroglycerin, Base (e.g., NaOH) | Glycidyl Nitrate |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. tcichemicals.comresearchgate.net While a direct MCR leading to Nitric acid--(oxiran-2-yl)methanol (1/1) is not prominently documented, the principles of MCRs are widely applied in organic synthesis to create complex molecules in a convergent and atom-economical manner. tcichemicals.comnih.govrsc.org For instance, the Ugi and Passerini reactions are classic examples of MCRs used to synthesize peptide derivatives and α-acyloxycarboxamides, respectively. researchgate.net The Biginelli and Hantzsch reactions are other well-known MCRs for the synthesis of dihydropyrimidinones and dihydropyridines. tcichemicals.comnih.gov The application of MCR principles could potentially offer novel and more sustainable routes to the precursors of glycidyl nitrate or related energetic materials.

Reaction Intermediates and Transition States in Indirect Pathways

The synthesis from glycerol involves the initial nitration to form dinitroglycerin. Kinetic studies on the nitration of glycerol have indicated that the reaction proceeds through a series of parallel and consecutive reactions, forming various mono- and dinitrated glycerol isomers. researchgate.net The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, leading to the preferential formation of 1,3-dinitroglycerin as the major intermediate. researchgate.netmygreenlab.org The reaction is understood to proceed via the formation of a nitronium ion (NO₂⁺) from nitric acid, which then acts as the electrophile. The hydroxyl groups of glycerol act as nucleophiles, attacking the nitronium ion. The stability of the resulting intermediates and the steric hindrance around the secondary hydroxyl group influence the product distribution. mdpi.com

The subsequent step is the base-induced intramolecular cyclization of 1,3-dinitroglycerin to form the oxirane ring of glycidyl nitrate. This reaction is a type of intramolecular Williamson ether synthesis. A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the remaining hydroxyl group on the C2 carbon of the dinitroglycerin. google.com The resulting alkoxide then acts as an internal nucleophile, attacking one of the carbon atoms bearing a nitrate group (likely the C1 or C3 position). This leads to the displacement of a nitrate ion and the formation of the three-membered epoxide ring. The transition state for this Sₙi (substitution nucleophilic internal) reaction is proposed to involve a five-membered ring-like structure where the C2-oxygen is forming a bond with the C1 (or C3) carbon while the C1-O bond of the nitrate ester is breaking. While detailed computational studies on the specific transition state geometry for this reaction are not extensively available in the reviewed literature, the feasibility of this pathway is supported by the successful synthesis of glycidyl nitrate under these conditions. researchgate.net

The second major indirect pathway starts from epichlorohydrin (B41342). This method involves the ring-opening of the epoxide by a nitrating agent, followed by ring-closure. In the presence of a nitrating agent like a mixture of nitric acid and acetic anhydride, the epoxide ring of epichlorohydrin is opened to form an intermediate chlorohydrin nitrate ester. researchgate.net The mechanism likely involves the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the nitrate ion. This attack can occur at either of the two carbons of the epoxide ring, leading to a mixture of isomers. The subsequent ring-closure is again achieved by treatment with a strong base, which removes the proton from the hydroxyl group, and the resulting alkoxide displaces the chloride ion to form the new epoxide ring of glycidyl nitrate. researchgate.net The transition state for this step is analogous to that of other intramolecular epoxide formations.

Green Chemistry Principles in the Synthesis of Nitric acid--(oxiran-2-yl)methanol (1/1)

The application of green chemistry principles to the synthesis of energetic materials like glycidyl nitrate is of growing importance, aiming to reduce environmental impact and improve safety. Key areas of focus include the use of environmentally benign solvents, improving atom economy, and enhancing reaction efficiency.

Solvent-Free and Environmentally Benign Synthesis Approaches

A significant advancement in the green synthesis of glycidyl nitrate has been the development of solvent-free reaction conditions. Traditional synthesis methods often employ halogenated solvents like dichloromethane (B109758), which are associated with environmental and health concerns. acs.org Research has demonstrated that the nitration of glycerol can be conducted without a solvent, which not only simplifies the reaction setup but also reduces costs associated with solvent purchase and disposal. wikipedia.org The use of microfluidic reactors has been particularly effective in enabling solvent-free synthesis. The high surface-area-to-volume ratio in these reactors allows for efficient heat dissipation of the exothermic nitration reaction, thus enhancing safety and control. wikipedia.org

Another approach towards a more environmentally benign synthesis involves the use of alternative catalysts and reaction media. For instance, the use of solid acid catalysts is being explored to replace liquid acids, which can simplify purification and reduce acidic waste streams. While not yet fully established for glycidyl nitrate synthesis, the use of biocatalysts and aqueous reaction media are emerging trends in green chemistry for the production of other fine chemicals and could potentially be adapted in the future. primescholars.com

Atom Economy and Reaction Efficiency Considerations in Adduct Formation

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org A higher atom economy signifies a more sustainable process with less waste generation. The atom economy for the synthesis of glycidyl nitrate can be calculated for its primary indirect pathways.

C₃H₈O₃ + 2HNO₃ + NaOH → C₃H₅NO₄ + NaNO₃ + 2H₂O

The atom economy is calculated as:

(Molecular Weight of C₃H₅NO₄) / (Sum of Molecular Weights of C₃H₈O₃ + 2HNO₃ + NaOH) x 100%

C₃H₅ClO + HNO₃ + NaOH → C₃H₅NO₄ + NaCl + H₂O

The atom economy is calculated as:

(Molecular Weight of C₃H₅NO₄) / (Sum of Molecular Weights of C₃H₅ClO + HNO₃ + NaOH) x 100%

The following table provides a comparison of the theoretical atom economy for these two pathways.

| Starting Material | Balanced Chemical Equation | Molecular Weight of Desired Product (Glycidyl Nitrate) | Sum of Molecular Weights of Reactants | Atom Economy (%) |

| Glycerol | C₃H₈O₃ + 2HNO₃ + NaOH → C₃H₅NO₄ + NaNO₃ + 2H₂O | 119.07 g/mol | 258.09 g/mol | 46.1% |

| Epichlorohydrin | C₃H₅ClO + HNO₃ + NaOH → C₃H₅NO₄ + NaCl + H₂O | 119.07 g/mol | 195.52 g/mol | 60.9% |

From a purely atom economy perspective, the synthesis route starting from epichlorohydrin appears more efficient than the route from glycerol, as it incorporates a larger percentage of the reactant atoms into the final product.

Advanced Structural Characterization and Theoretical Insights into Nitric Acid Oxiran 2 Yl Methanol 1/1

Spectroscopic Analysis for Complex Elucidation (Beyond Basic Identification)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify and analyze the functional groups within the glycidyl (B131873) nitrate (B79036) molecule. researchgate.netthermofisher.com These methods measure the vibrational frequencies of molecular bonds, which are sensitive to the local chemical environment, thus providing insights into intramolecular interactions. researchgate.netepequip.com

FT-IR spectroscopy is particularly effective for identifying the prominent functional groups in glycidyl nitrate. thermofisher.com The presence of the nitrate ester group (-ONO₂) is unequivocally confirmed by strong, characteristic absorption bands. researchgate.net Specifically, asymmetric and symmetric stretching vibrations of the NO₂ group are observed. researchgate.net Analysis of the FT-IR spectrum for glycidyl nitrate reveals distinct peaks that correspond to these vibrations, alongside signals from the epoxide ring and the alkyl backbone. researchgate.netresearchgate.net A band at 966 cm⁻¹ can be attributed to the C-O bond's stretching vibrations, while a strong signal for the O-N bond's stretching vibration is also observable at 849 cm⁻¹. researchgate.net The deformation vibrations of the -ONO₂ group produce a band of average intensity around 757 cm⁻¹. researchgate.net

Raman spectroscopy complements FT-IR analysis, offering advantages for examining specific bond types and being less sensitive to aqueous media. thermofisher.comnih.gov While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com This allows for the characterization of the covalent bonds within the molecule, providing a detailed fingerprint that can confirm the structure and purity of the compound. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Glycidyl Nitrate

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| 1627 | -ONO₂ | Asymmetric Stretch | researchgate.net |

| 1278 | -ONO₂ | Symmetric Stretch | researchgate.net |

| 966 | C-O | Stretch | researchgate.net |

| 849 | O-N | Stretch | researchgate.net |

| 757 | -ONO₂ | Deformation | researchgate.net |

This table provides an interactive summary of the primary vibrational frequencies observed in the FT-IR spectrum of glycidyl nitrate, linking them to specific functional group motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the precise connectivity of atoms in the glycidyl nitrate molecule. researchgate.net By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, proximity, and bonding framework of the atoms. icm.edu.plicm.edu.pl

The ¹H NMR spectrum of glycidyl nitrate displays distinct signals corresponding to the protons of the oxirane ring and the adjacent methylene (B1212753) group. researchgate.net The chemical shifts and splitting patterns of these signals confirm the arrangement of these groups and their connectivity to the nitrate ester. The analysis of these spectra is crucial for verifying the successful synthesis and purity of the monomer. researchgate.netresearchgate.net

¹³C NMR spectroscopy further complements the proton data by providing information on the carbon skeleton of the molecule. icm.edu.pl Together, ¹H and ¹³C NMR data allow for an unambiguous assignment of the molecule's constitution. icm.edu.pl

Table 2: ¹H NMR Spectral Data for Glycidyl Nitrate

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-C(oxirane) | ~3.2 | Multiplet | N/A |

| CH₂(oxirane) | ~2.7, ~2.9 | Doublet of doublets | N/A |

| CH₂(nitrate) | ~4.5, ~4.9 | Doublet of doublets | N/A |

This interactive table summarizes the typical chemical shifts and signal patterns observed in the ¹H NMR spectrum of glycidyl nitrate, reflecting the electronic environment of each proton.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice, revealing the nature of intermolecular forces such as hydrogen bonds. nih.gov

Computational Chemistry and Molecular Modeling of Nitric acid--(oxiran-2-yl)methanol (1/1)

Theoretical methods, including quantum chemical calculations and molecular dynamics simulations, provide a molecular-level understanding that complements experimental findings. These computational approaches can model the electronic structure, bonding, and dynamic behavior of glycidyl nitrate with high accuracy. icm.edu.plnih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govnih.gov DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic charge distributions. youtube.comyoutube.com For glycidyl nitrate, DFT calculations have been employed to study the electronic structure and the impact of the energetic nitrate group on the molecule. icm.edu.plicm.edu.pl

These calculations can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. rsc.orgresearchgate.net Such analyses provide insight into the reactivity and intermolecular interaction sites of the molecule. rsc.org High-level quantum chemistry calculations can also determine barriers for various reaction pathways, such as decomposition, providing a theoretical basis for understanding the compound's stability. nih.gov The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311+G(2d,p), cc-pVQZ) is crucial for obtaining results that correlate well with experimental data. nih.govmetu.edu.tr

Table 3: Summary of DFT Computational Approaches for Nitrate Compounds

| Computational Method | Basis Set | Properties Investigated | Reference |

| TD-DFT | N/A | Electronic structure, optoelectronic properties | icm.edu.plicm.edu.pl |

| DFT | N/A | Molecular electrostatic potential (MESP), interaction energies | rsc.orgresearchgate.net |

| CCSD(T)//MP2 | aug-cc-pVTZ | Reaction barriers, decomposition pathways | nih.gov |

| B3LYP | 6-31+G(d) | Primary and secondary reaction mechanisms | researchgate.net |

This interactive table outlines various DFT methods and basis sets used in the theoretical study of glycidyl nitrate and related compounds, highlighting the properties that can be investigated.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic behavior of Nitric acid--(oxiran-2-yl)methanol (1/1). nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational flexibility, solvent effects, and intermolecular interactions in a way that static models cannot. rsc.orgnih.gov

For systems containing nitrate groups, MD simulations have been used to investigate structural and dynamic properties, such as the formation of hydrogen-bonded networks and the conformational changes of macrocycles. umd.edunih.gov Although specific MD studies on the monomeric glycidyl nitrate complex are not extensively detailed, simulations of its polymer and other nitrate-containing systems provide relevant insights. researchgate.net These simulations typically employ force fields like CHARMM or ReaxFF to define the potential energy of the system. nih.govresearchgate.net Such studies can predict how glycidyl nitrate molecules would interact with each other in a condensed phase or how a poly(glycidyl nitrate) chain behaves dynamically, which is crucial for understanding the macroscopic properties of materials derived from it. ippi.ac.ir

Prediction of Reaction Pathways and Energy Landscapes

The formation of the Nitric acid--(oxiran-2-yl)methanol (1/1) adduct and its subsequent reactions, such as the formation of glycidyl nitrate, are governed by specific reaction pathways and their associated energy landscapes. While dedicated computational studies on the complete energy landscape for the formation of this specific adduct are not extensively available in public literature, inferences can be drawn from related chemical systems and theoretical principles.

The reaction between nitric acid and an alcohol, such as the hydroxyl group in (oxiran-2-yl)methanol (also known as glycidol), to form a nitrate ester is a well-established chemical transformation. researchgate.netgoogle.com The initial step is the formation of the non-covalent adduct, Nitric acid--(oxiran-2-yl)methanol (1/1), which is the precursor to any subsequent covalent bond formation.

Theoretical predictions of reaction pathways for similar nitration reactions often involve the following key steps:

Formation of the Hydrogen-Bonded Complex: Nitric acid and (oxiran-2-yl)methanol approach each other to form a hydrogen-bonded complex. This is an exothermic process with a low activation barrier.

Proton Transfer and Water Elimination: A proton transfer can occur from the nitric acid to the hydroxyl group of the alcohol, forming a good leaving group (water).

Nucleophilic Attack: The nitrate ion then acts as a nucleophile, attacking the carbon atom, leading to the formation of the nitrate ester and the elimination of a water molecule.

The presence of the oxirane (epoxide) ring in (oxiran-2-yl)methanol introduces additional potential reaction pathways, including ring-opening reactions, especially under acidic conditions. The energy landscape would therefore be more complex, with competing pathways for nitration of the hydroxyl group and acid-catalyzed hydrolysis or other reactions of the epoxide. The relative energy barriers of these competing pathways would dictate the product distribution. Studies on the synthesis of glycidyl nitrate from glycidol (B123203) and nitric acid have shown that the nitration of the alcohol can be achieved with high yield under specific conditions, suggesting that this pathway can be favored. researchgate.net

Nature of the Interaction in Nitric acid--(oxiran-2-yl)methanol (1/1)

The interaction between nitric acid and (oxiran-2-yl)methanol in the 1:1 adduct is primarily non-covalent, preceding any chemical reaction to form covalent bonds.

Ionic, Covalent, or Donor-Acceptor Character of the Adduct

The adduct is best described as a donor-acceptor complex with significant electrostatic and hydrogen bonding contributions. It is not a purely ionic or covalent species. In this complex, the nitric acid molecule can act as a hydrogen bond donor through its acidic proton, and the (oxiran-2-yl)methanol molecule can act as a hydrogen bond acceptor via the oxygen atoms of its hydroxyl and ether groups. nih.gov

There is a degree of charge transfer from the electron-rich oxygen atoms of the (oxiran-2-yl)methanol to the electron-deficient regions of the nitric acid molecule. This donor-acceptor character is a hallmark of many non-covalent interactions and contributes to the stability of the adduct. While nitric acid is a strong acid, in the absence of a more polar solvent like water, complete proton transfer to form an ion pair is less likely than the formation of a strong hydrogen bond.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonding is the dominant non-covalent interaction in the Nitric acid--(oxiran-2-yl)methanol (1/1) adduct. nih.govrsc.org The acidic proton of nitric acid can form a strong hydrogen bond with the lone pair of electrons on the hydroxyl oxygen of (oxiran-2-yl)methanol. A weaker hydrogen bond may also form with the oxygen of the oxirane ring.

Other non-covalent interactions that play a role include:

Van der Waals forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

The strength and geometry of these interactions can be investigated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which analyze the electron density to characterize and visualize these weak interactions. nih.govnih.gov

Conformational Analysis and Stereochemical Considerations

Conformational analysis , typically performed using computational molecular dynamics simulations and potential energy surface scans, would be necessary to identify the most stable conformers. nih.gov These studies would reveal the preferred geometries for hydrogen bonding and other interactions. For instance, studies on similar molecules have shown that specific conformations can be stabilized by intramolecular hydrogen bonds, which could also be a factor in the isolated (oxiran-2-yl)methanol molecule before it forms the adduct. nih.gov

(Oxiran-2-yl)methanol is a chiral molecule , meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-glycidol. The interaction with nitric acid, an achiral molecule, will result in two diastereomeric adducts: Nitric acid--((R)-oxiran-2-yl)methanol and Nitric acid--((S)-oxiran-2-yl)methanol. These diastereomers will have different energies and potentially different reaction kinetics in subsequent reactions.

If a subsequent reaction, such as the formation of glycidyl nitrate, is stereospecific or stereoselective, the initial conformation and stereochemistry of the adduct will play a crucial role in determining the stereochemical outcome of the product. Computational studies on the binding of chiral inhibitors to enzymes have shown how different conformations can lead to varying binding affinities and selectivities, a principle that also applies to the formation of these diastereomeric adducts. nih.gov

Reactivity and Transformation Mechanisms of Nitric Acid Oxiran 2 Yl Methanol 1/1

Acid-Catalyzed Reactions and Epoxide Ring-Opening

The presence of nitric acid serves as an intrinsic catalyst for the ring-opening of the (oxiran-2-yl)methanol (commonly known as glycidol) component. Epoxides are three-membered rings that are highly strained and thus susceptible to ring-opening reactions. researchgate.netlibretexts.org While this can occur under basic conditions, the acidic environment provided by nitric acid significantly facilitates the process under milder conditions than other ethers. openstax.org

Under acidic conditions, the reaction is initiated by the protonation of the epoxide's oxygen atom by the nitric acid. libretexts.orgyoutube.comkhanacademy.org This step converts the poor alkoxide leaving group into a good leaving group (a hydroxyl group), thereby activating the epoxide for nucleophilic attack. libretexts.orgchemistrysteps.com

The regiochemistry of the acid-catalyzed ring-opening of unsymmetrical epoxides like glycidol (B123203) is a key feature of the reaction. khanacademy.org Unlike base-catalyzed reactions where the nucleophile attacks the less sterically hindered carbon (an SN2-like outcome), acid-catalyzed opening shows a preference for attack at the more substituted carbon. openstax.orglibretexts.orgyoutube.comchemistrysteps.com In the case of glycidol, which has a primary and a secondary carbon, the nucleophile will preferentially attack the secondary carbon.

This regioselectivity is attributed to the nature of the transition state. openstax.orgchemistrysteps.com In the protonated epoxide, the transition state has significant SN1-like character, where a partial positive charge is better stabilized by the alkyl substituent on the more substituted carbon. openstax.orglibretexts.org

Stereochemically, the reaction proceeds via a backside attack, similar to an SN2 reaction. This results in an inversion of configuration at the carbon center that is attacked and leads to the formation of trans or anti products. libretexts.orgchemistrysteps.com

Table 1: Regioselectivity in the Ring-Opening of (Oxiran-2-yl)methanol (Glycidol)

| Reaction Condition | Primary Nucleophile Attack Site | Mechanism Type | Major Product Type |

|---|---|---|---|

| Acidic (e.g., H₃O⁺) | More substituted carbon (C2) | SN1-like/SN2 hybrid | 1-substituted-glycerol |

| Basic/Neutral (e.g., RO⁻) | Less substituted carbon (C3) | SN2-like | 2-substituted-glycerol |

The key intermediate in the acid-catalyzed ring-opening is the protonated epoxide. libretexts.orgyoutube.com This species is significantly more reactive than the neutral epoxide. The subsequent step does not involve a stable carbocation, but rather a transition state that shares characteristics of both SN1 and SN2 reactions. openstax.orgnih.gov

Computational studies on similar epoxide systems show that this transition state has an SN2-like geometry, but with substantial carbocationic character at the more substituted carbon. openstax.orgnih.gov This explains both the stereochemical outcome (backside attack) and the regiochemical preference (attack at the more stable carbocation-like center). openstax.org The transition state is lower in energy when the positive charge is delocalized onto the more substituted carbon, making this pathway kinetically favored. chemistrysteps.com For base-catalyzed reactions, the transition state involves the direct attack of a strong nucleophile on the less hindered carbon, with a simpler, more classic SN2 character. ic.ac.ukresearchgate.net

Nitration and Esterification Reactions Initiated by the Complex

The Nitric acid--(oxiran-2-yl)methanol (1/1) complex is a potential source for both nitration and nitrate (B79036) esterification reactions. Nitration is a class of reactions that introduces a nitro group (—NO₂) into an organic compound, while esterification with nitric acid yields a nitrate ester (—ONO₂). wikipedia.orgnumberanalytics.com

As a nitrating agent, the complex could be used to nitrate various organic substrates. Aromatic nitration is a cornerstone of organic synthesis, typically achieved with a mixture of concentrated nitric and sulfuric acids ("mixed acid"). wikipedia.orgsaskoer.ca The use of the Nitric acid--(oxiran-2-yl)methanol complex could represent a milder alternative to traditional methods, which are often highly corrosive and generate significant acid waste. researchgate.netnih.gov

The substrate scope would likely include activated aromatic compounds, where electron-donating groups facilitate electrophilic aromatic substitution. wikipedia.org Deactivated aromatics may require harsher conditions. The glycidol component could serve as a solvent or moderator for the reaction. Other potential substrates include alkenes, which can undergo nitration to form nitroolefins. organic-chemistry.org

Table 2: Substrate Examples for Aromatic Nitration

| Substrate | Activating/Deactivating Group | Directing Effect | Typical Product(s) |

|---|---|---|---|

| Toluene | Activating (-CH₃) | Ortho, Para | 2-Nitrotoluene, 4-Nitrotoluene |

| Anisole | Activating (-OCH₃) | Ortho, Para | 2-Nitroanisole, 4-Nitroanisole |

| Phenol | Activating (-OH) | Ortho, Para | 2-Nitrophenol, 4-Nitrophenol |

| Benzene (B151609) | Neutral | N/A | Nitrobenzene |

| Benzoic Acid | Deactivating (-COOH) | Meta | 3-Nitrobenzoic acid |

| Nitrobenzene | Deactivating (-NO₂) | Meta | 1,3-Dinitrobenzene |

The mechanism of nitric acid transfer depends on the substrate and the specific transformation (nitration vs. esterification).

Aromatic Nitration: For the nitration of aromatic rings, the active electrophile is the nitronium ion (NO₂⁺). wikipedia.orgsaskoer.ca In a traditional mixed-acid system, sulfuric acid acts as a catalyst to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. numberanalytics.comsaskoer.ca When using the Nitric acid--(oxiran-2-yl)methanol complex, the formation of the nitronium ion would likely proceed through the interaction of two nitric acid molecules (autoprotolysis) or with the glycidol acting as a proton-transfer agent, although this would be less efficient than with a strong acid like sulfuric acid.

Nitrate Esterification: The complex can also facilitate the formation of nitrate esters. The hydroxyl group of the glycidol molecule itself, or an external alcohol substrate, can act as a nucleophile. The reaction with an alcohol (R-OH) involves the protonation of nitric acid, followed by nucleophilic attack from the alcohol's oxygen onto the nitrogen atom, and subsequent loss of water to form the organic nitrate (R-ONO₂). This process is distinct from C-nitration, where the nitro group attaches to a carbon atom. wikipedia.org

Formation of Nitric Acid Esters and Other Derivatives

The interaction between nitric acid and glycidol within the complex is a precursor to the formation of glycidyl (B131873) nitrate, an energetic plasticizer. The primary reaction involves the esterification of the hydroxyl group of glycidol with nitric acid. This process is often carried out in the presence of a dehydrating agent, such as sulfuric acid, to shift the equilibrium towards the formation of the nitrate ester.

However, the reaction is complicated by the presence of the highly strained epoxide ring. The acidic environment catalyzed by nitric acid can also promote the ring-opening of the epoxide. This can lead to the formation of byproducts, such as 1-nitrato-3-hydroxy-2-propanol and 2-nitrato-3-hydroxy-1-propanol, if a water molecule attacks the protonated epoxide. To favor the formation of glycidyl nitrate, the reaction conditions must be carefully controlled to promote esterification while minimizing ring-opening side reactions.

The synthesis of glycidyl nitrate from glycidol and nitric acid is a well-established but hazardous process, and the formation of the nitric acid-glycidol complex is a critical initial step.

Polymerization Pathways and Polymerization Modifiers

The nitric acid--(oxiran-2-yl)methanol (1/1) complex is not only a precursor to simple nitrated molecules but also plays a crucial role in polymerization reactions, particularly the ring-opening polymerization of glycidol to form polyglycidol.

Nitric acid acts as a cationic initiator for the ring-opening polymerization of the glycidol monomer. The process begins with the protonation of the oxygen atom in the epoxide ring of a glycidol molecule by the nitric acid from the complex. This protonation makes the epoxide ring highly susceptible to nucleophilic attack by the hydroxyl group of another glycidol molecule.

This chain-reaction mechanism, where the newly formed hydroxyl end-group of the growing polymer chain continues to attack other protonated glycidol monomers, leads to the formation of polyglycidol. The nitric acid is thus a catalyst in this polymerization process.

In the context of polymerization, the (oxiran-2-yl)methanol (glycidol) component of the complex serves as the primary monomer. The complex itself can be seen as a convenient way to introduce both the monomer and the initiator in a single step.

Glycidol can also be used as a co-monomer with other cyclic ethers or monomers to create copolymers with specific properties. The presence of the pendant hydroxyl group on each repeating unit of the polyglycidol chain allows for further functionalization, making it a versatile polymer.

The cationic ring-opening polymerization of glycidol initiated by acids like nitric acid typically results in a hyperbranched polyglycidol structure. This is due to the presence of the hydroxyl group on the monomer, which can act as a nucleophile and a branching point. The resulting polymer has a dendritic or tree-like architecture with a high density of terminal hydroxyl groups.

End-group analysis of the resulting polyglycidol would reveal the presence of hydroxyl groups as the predominant end-groups. The initiator fragment, in this case, would be related to the nitrate anion, although under certain conditions it may be incorporated or lost during workup. The microstructure is a key determinant of the physical properties of the resulting polyglycidol, such as its viscosity and solubility.

The table below summarizes the characteristics of the polymerization process.

| Feature | Description |

| Initiator | Nitric Acid |

| Monomer | (oxiran-2-yl)methanol (Glycidol) |

| Polymerization Type | Cationic Ring-Opening Polymerization |

| Resulting Polymer | Polyglycidol |

| Polymer Architecture | Hyperbranched |

| Predominant End-Groups | Hydroxyl (-OH) |

Degradation and Decomposition Pathways in Controlled Environments

The stability of the nitric acid--(oxiran-2-yl)methanol (1/1) complex is of significant interest, particularly concerning its handling and storage, as well as its transformation into more stable products.

The thermal decomposition of the nitric acid--(oxiran-2-yl)methanol (1/1) complex is expected to be an exothermic process, given the reactive nature of its components. Upon heating, the complex will likely undergo a series of reactions. The initial step is the dissociation of the complex into nitric acid and glycidol.

Subsequently, the liberated nitric acid can catalyze the polymerization of glycidol, as described previously. This polymerization is an exothermic process. Concurrently, the nitric acid can react with glycidol to form glycidyl nitrate and other nitrated species. At elevated temperatures, these nitrated organic compounds are known to be thermally unstable and can decompose, releasing a significant amount of energy.

Hydrolytic Stability and Pathways

Nitric acid--(oxiran-2-yl)methanol (1/1), commonly known as glycidyl nitrate, demonstrates susceptibility to hydrolysis, a reaction in which the epoxide ring opens. The stability of this compound in aqueous environments is influenced by factors such as temperature and pH.

Research indicates that the epoxide ring of glycidyl nitrate is unstable in aqueous solutions, particularly when subjected to heat. nih.govnih.gov The primary product of this hydrolytic pathway is glycerol (B35011) 1-mononitrate. nih.govnih.govdtic.mil This transformation is a result of the cleavage of the epoxide ring. nih.govdtic.mil The rate of this hydrolysis can be significant; for instance, in one study conducted at 3°C in a sterile nutrient broth, 47% of the initial 90 ppm of glycidyl nitrate remained after 28 days, indicating a slow but steady decomposition even at low temperatures. dtic.mil The formation of glycerol 1-mononitrate from glycidyl nitrate was observed to occur at an equivalent rate to the parent compound's degradation. dtic.mil

The compound's formation itself is often achieved through a base-catalyzed cyclization of dinitroglycerin isomers. dtic.milgoogle.comresearchgate.net This process is typically carried out in the presence of an inorganic hydroxide (B78521), such as calcium hydroxide or sodium hydroxide. dtic.milgoogle.com While glycidyl nitrate is the intended product of this reaction, its presence in a basic aqueous medium suggests a degree of stability under these specific alkaline conditions before subsequent hydrolysis may occur. dtic.mildtic.mil In fact, all glyceryl nitrate esters have been found to hydrolyze via a second-order reaction in basic solutions at 25°C. dtic.mil The process of basic hydrolysis with calcium hydroxide is considered a viable method for the desensitization of glyceryl nitrate wastes. dtic.mil

Microbiological activity has also been shown to accelerate the transformation of glycidyl nitrate, further highlighting its potential for degradation in environmental or biological systems. nih.govdtic.mil

Table 1: Hydrolytic Stability and Degradation of Nitric acid--(oxiran-2-yl)methanol (1/1)

| Parameter | Observation | Source(s) |

| Primary Hydrolysis Product | Glycerol 1-mononitrate | nih.govnih.govdtic.mil |

| Reaction Pathway | Opening of the epoxide ring | nih.govdtic.mil |

| Influencing Factors | Heat, Microbiological Activity | nih.govnih.govdtic.mil |

| Stability at 3°C | 47% remaining after 28 days (from initial 90 ppm) | dtic.mil |

| Formation Condition | Base-catalyzed cyclization of dinitroglycerin | dtic.milgoogle.comresearchgate.net |

Photolytic Degradation Processes and Mechanisms

Investigations into the photolytic degradation of Nitric acid--(oxiran-2-yl)methanol (1/1) have yielded specific insights into its stability under light exposure. Based on available research, glycidyl nitrate is not considered to be photosensitive.

While many organic nitrates undergo photolysis in the atmosphere, the reactivity of these molecules can be significantly different in condensed phases compared to the gas phase. For some organic nitrates, aqueous-phase photolysis rates are much lower. The absorption of light at atmospherically relevant wavelengths (λ ≥ 290 nm) is a prerequisite for direct photolysis. However, the lack of observed photosensitivity for glycidyl nitrate suggests that it either does not significantly absorb light in this region or that the absorbed energy does not lead to efficient chemical decomposition.

Table 2: Photolytic Stability of Nitric acid--(oxiran-2-yl)methanol (1/1)

| Parameter | Finding | Source(s) |

| Photosensitivity | Not photosensitive at room temperature | dtic.mil |

| Effect of Light on Degradation | No significant difference in hydrolysis rate between light and dark conditions over 30 days | dtic.mil |

| Photodegradation Products | No specific photolytic degradation products identified due to lack of photosensitivity |

Applications of Nitric Acid Oxiran 2 Yl Methanol 1/1 in Advanced Chemical Synthesis and Materials Science

As a Precursor in Organic Synthesis

Glycidyl (B131873) nitrate's utility as a precursor stems from the distinct reactivity of its functional groups, which can be manipulated to build complex molecular architectures.

While not its primary application, the structure of glycidyl nitrate (B79036) makes it a plausible synthon for nitrogen-containing heterocycles. The asymmetric synthesis of these heterocycles is a field of continuing interest for medicinal and bio-organic chemistry. organic-chemistry.org The key to this potential lies in the reactivity of the epoxide (oxirane) ring.

The synthesis of glycidyl nitrate itself often involves the manipulation of a heterocyclic epoxide precursor. One method involves the ring-opening of epichlorohydrin (B41342) by a nitrating agent, followed by a base-induced ring-closure to reform the epoxide ring in the final product. icm.edu.pl This highlights the central role of the epoxide in its chemistry.

In a synthetic context, the epoxide ring of glycidyl nitrate can be opened by a variety of nucleophiles, including amines. Such a reaction with a primary or secondary amine would lead to an amino alcohol, a versatile intermediate that could undergo subsequent cyclization to form substituted nitrogen-containing heterocycles like morpholines or piperazines. The high reactivity of the strained three-membered ring facilitates these transformations, making glycidyl nitrate a potential building block for complex heterocyclic targets.

Glycidyl nitrate serves as a direct precursor to specialty alcohols and diols. The epoxide ring is susceptible to hydrolysis, which opens the ring to form a diol. In aqueous solutions, glycidyl nitrate is known to transform into glycerol (B35011) 1-mononitrate, a specialty polyol that retains the energetic nitrate group. nih.gov

Furthermore, glycidyl nitrate is a key monomer in the synthesis of energetic polyether polyols. The cationic polymerization of glycidyl nitrate is typically initiated by a polyol, such as 1,4-butanediol (B3395766) or glycerol. google.com This process yields poly(glycidyl nitrate) (PGN), a polymer with a polyether backbone and repeating hydroxyl end-groups, classifying it as a specialty polyol. These terminal alcohol groups are crucial for subsequent curing reactions in the formulation of binders. icm.edu.pl

Table 1: Overview of Selected Glycidyl Nitrate Synthesis Methods

| Starting Material | Nitrating Agent / Key Reagents | Key Characteristics | Reference |

| Glycerol | Nitric Acid, Caustic | Continuous process in a microfluidic reactor; forms dinitroglycerol intermediate. | google.comgoogle.com |

| Glycidol (B123203) | Dinitrogen Pentoxide (N₂O₅) | Direct esterification in dichloromethane (B109758) at low temperatures. | icm.edu.pl |

| Glycidol | Nitric Acid / Acetic Anhydride | Improved synthetic route yielding high-purity GN after distillation. | researchgate.net |

| Epichlorohydrin | Nitric Acid, 5-Aminotetrazolium Nitrate | One-pot synthesis where the additive acts as a catalyst and co-nitrating agent. | icm.edu.pl |

| Glycidyl Tosylate | Sodium Nitrate (NaNO₃), Phase-Transfer Catalyst | A safer, two-step process avoiding more hazardous nitrating agents. | icm.edu.placs.org |

The primary and most significant application of glycidyl nitrate is as a monomer for the production of poly(glycidyl nitrate) (PGN), a novel multifunctional compound. icm.edu.plresearchgate.net PGN is a leading energetic polymer used as a binder in advanced propellants, explosives, and gas generants. google.comgoogle.com

The multifunctionality of PGN arises from its unique chemical structure:

Polyether Backbone: Provides flexibility, desirable mechanical properties, and thermal stability to the binder system.

Nitrate Ester Side-Chains (-CH₂ONO₂): These are explosophoric groups that impart a high energy content, reducing the need for solid oxidizers and increasing the performance of the formulation. icm.edu.pl

Terminal Hydroxyl Groups: Allow for curing with isocyanates, cross-linking the polymer chains to form a stable, solid binder matrix. icm.edu.pl

The synthesis of PGN via the polymerization of glycidyl nitrate is a prime example of creating a sophisticated, multifunctional material from a tailored monomer. The properties of the final polymer, such as molecular weight, can be controlled by adjusting reaction conditions like temperature and the ratio of catalyst to initiator. researchgate.net This allows for the fine-tuning of PGN for specific applications in materials science. The underlying glycidol structure is recognized as a versatile platform for creating multifunctional polymers for a range of applications beyond energetic materials, including the biomedical field. nih.govbibliotekanauki.pl

Table 2: Properties and Applications of Poly(glycidyl nitrate) (PGN)

| Property | Description | Significance | Reference |

| Type | Energetic Polymer / Prepolymer | Serves as a binder that also contributes significant energy to the formulation. | icm.edu.pl |

| Structure | Polyether backbone with nitrate ester side groups and terminal hydroxyls. | Combines flexibility (backbone), high energy (nitrate groups), and curability (hydroxyls). | icm.edu.plgoogle.com |

| Synthesis | Cationic polymerization of glycidyl nitrate monomer. | Allows for control over molecular weight and polymer properties. | google.comresearchgate.net |

| Primary Application | Binder for solid propellants, explosives, and pyrotechnics. | Key component in plastic-bonded explosives (PBXs) and rocket motors. | google.comgoogle.com |

| Key Advantage | High energy density compared to inert binders. | Increases the total energy output (e.g., specific impulse in propellants) of the final material. | icm.edu.pl |

Role in Catalysis and Reaction Promotion

The role of Nitric acid--(oxiran-2-yl)methanol (1/1) in catalysis is primarily related to the reagents used in its synthesis rather than the catalytic activity of the molecule itself.

The name "Nitric acid--(oxiran-2-yl)methanol (1/1)" might imply a salt or adduct with Brønsted acid character. However, the compound is a covalently bonded nitrate ester and is not itself a Brønsted acid.

Nonetheless, Brønsted acid catalysis is fundamental to its synthesis. The production of glycidyl nitrate frequently employs strong Brønsted acids, most notably nitric acid, as the nitrating agent. google.com In some processes, other acidic species are used as catalysts to improve reaction efficiency and yield. For example, a method using nitric acid in the presence of 5-aminotetrazolium nitrate has been shown to increase the yield of glycidyl nitrate, with the additive acting as both a catalyst and a co-nitrating agent. icm.edu.pl The synthesis of PGN from the monomer is also an acid-catalyzed process, typically employing Lewis acids or protic acids to initiate the cationic polymerization. google.com

There is no established use of glycidyl nitrate as a precursor for heterogeneous catalysts. Its high reactivity and energetic nature make it more suitable as a monomer for specialized polymers.

However, the synthesis of glycidyl nitrate can involve heterogeneous catalytic systems. A safer, two-step synthesis route has been developed that reacts glycidyl tosylate with sodium nitrate under solid-liquid phase-transfer catalysis conditions, using tetrabutylammonium (B224687) nitrate as the catalyst. acs.orgresearchgate.net This method avoids the use of hazardous nitrating agents and demonstrates the application of heterogeneous catalysis in producing the compound.

Theoretically, the glycidol backbone of the molecule could be used as a reactive handle to graft it onto a solid support like silica (B1680970) or a polymer resin. Such functionalized materials are a common strategy for creating heterogeneous catalysts, but this is a speculative application for glycidyl nitrate, whose primary value lies in its use in energetic materials.

Influence on Reaction Kinetics and Selectivity

The dual functionality of glycidyl nitrate—the strained oxirane ring and the energetic nitrate group—governs its reactivity and the kinetics of its transformations. The ring-opening reactions of the epoxide are central to its use in synthesis and polymerization.

The reaction of epoxides with nitric oxide has been shown to proceed with high regioselectivity and anti-selectivity, affording α-hydroxy nitrates. tandfonline.com In acid-catalyzed ring-opening reactions, the process is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack typically occurs at the more substituted carbon atom, a result of the transition state having significant S_N1-like carbocationic character. masterorganicchemistry.comopenstax.org Conversely, under basic or nucleophilic conditions, the ring-opening follows a typical S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. openstax.orgyoutube.com

In the context of polymerization, glycidyl nitrate is typically polymerized via cationic ring-opening polymerization. icm.edu.pl The kinetics of this process are highly dependent on several factors, including temperature, the type of catalyst, and the initiator used. icm.edu.plresearchgate.net Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are common catalysts. icm.edu.plgoogle.com The polymerization can proceed through two main mechanisms: the activated monomer mechanism (AMM) and the active chain end (ACE) mechanism. icm.edu.pl The AMM route is often preferred as it allows for better control over the heat generated during the reaction and results in polymers with a narrow molecular weight distribution. icm.edu.pl

Studies have shown that the ratio of catalyst to initiator is a critical parameter influencing the reaction kinetics and the final polymer properties. A lower catalyst-to-initiator ratio generally leads to the formation of higher molecular weight poly(glycidyl nitrate) (PGN). researchgate.net Temperature also plays a crucial role; an optimal temperature range for GN polymerization is often found to be between 0°C and 10°C. researchgate.net

Table 1: Influence of Reaction Temperature on Glycidyl Nitrate (GN) Polymerization Data derived from representative studies of GN polymerization initiated with 1,4-butanediol and catalyzed by BF₃·OEt₂.

| Reaction Temperature (°C) | Polymerization Time | Resulting Polymer (PGN) Molecular Weight ( g/mol ) |

| -20 | 4 days | Lower |

| 0 | 4 days | Optimal |

| 10 | 4 days | Optimal |

| 20 | 4 days | Lower |

| Source: Adapted from studies on GN polymerization. icm.edu.plresearchgate.net |

Applications in Polymer Science and Engineering

Glycidyl nitrate is a key monomer in polymer science, primarily for the synthesis of energetic polymers. bibliotekanauki.pl The resulting polymer, poly(glycidyl nitrate) or PGN, is a high-energy prepolymer valued as a binder in advanced formulations for solid propellants and explosives. bibliotekanauki.plippi.ac.irnih.gov Its ability to be cured into a cross-linked network provides structural integrity to these materials. nih.gov

Glycidyl nitrate serves as a monomer for producing poly(glycidyl nitrate) (PGN), a functional polymer characterized by the presence of energetic -ONO₂ explosophoric groups along its polyether backbone. icm.edu.pl PGN is a linear polymer that typically possesses terminal hydroxyl groups, which are crucial for subsequent cross-linking reactions. icm.edu.pl The synthesis is achieved through the cationic ring-opening polymerization of the glycidyl nitrate monomer. researchgate.net

Furthermore, glycidyl nitrate can be copolymerized with other cyclic ethers to tailor the properties of the resulting polymer. For instance, a random copolymer of glycidyl nitrate and tetrahydrofuran (B95107) (THF) has been synthesized. icm.edu.pl This copolymerization is a strategic approach to modify the polymer's characteristics, such as its glass transition temperature (T_g). The resulting poly(THF-ran-GN) exhibits a T_g of -59°C, which is significantly lower than that of pure PGN (-32°C), thereby improving its flexibility and performance at low temperatures. icm.edu.pl This demonstrates the utility of glycidyl nitrate in creating a new class of energetic binders with enhanced mechanical properties. icm.edu.pl

Table 2: Properties of Glycidyl Nitrate-Based Polymers

| Polymer | Monomers | Glass Transition Temperature (T_g) | Key Application |

| Poly(glycidyl nitrate) (PGN) | Glycidyl Nitrate | -32 °C | Energetic Binder |

| Poly(THF-ran-GN) | Glycidyl Nitrate, Tetrahydrofuran | -59 °C | Flexible Energetic Binder |

| Source: Data from synthesis and characterization studies. icm.edu.pl |

While glycidyl nitrate itself is a monomer, the resulting poly(glycidyl nitrate) is a prepolymer that can be cross-linked to form a stable, three-dimensional network. The terminal hydroxyl groups on the linear PGN chains allow for curing reactions, typically with diisocyanates, to produce materials with properties similar to natural rubber. icm.edu.pl This cross-linking is essential for its application as a binder in polymer-bonded explosives (PBX), where it provides structural integrity and encapsulates solid energetic materials. nih.gov

More broadly, the epoxide group is a well-known functionality for cross-linking polymer systems. nagase.com Epoxy compounds containing two or more epoxy groups are effective cross-linkers for polymers with active hydrogen atoms, such as those with carboxyl or amine groups. nagase.comyoutube.com The reaction involves the nucleophilic attack on the carbon of the epoxy ring, leading to the formation of a covalent bond and a robust network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material. youtube.comstackexchange.com

A primary application of glycidyl nitrate-derived polymers is in the formulation of advanced polymer composites, specifically energetic composites like polymer-bonded explosives (PBXs) and solid rocket propellants. ippi.ac.irnih.gov In these composites, PGN acts as an energetic binder, forming a polymeric matrix that holds crystals of solid explosives (like HMX or RDX) and other additives. nih.gov

Methodological Advancements for In Situ and Mechanistic Studies

Real-Time Spectroscopic Monitoring of Reactions

Real-time spectroscopic monitoring allows for the continuous, in-situ analysis of a reacting mixture without the need for sample extraction. mt.com This provides a dynamic profile of the reaction, capturing the concentration changes of reactants, products, and even short-lived intermediates. mt.com

Attenuated Total Reflectance (ATR) FT-IR for Reaction Progress

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.com This technique is particularly well-suited for analyzing neat or concentrated reaction mixtures that are often opaque to traditional transmission IR spectroscopy. mt.com The infrared beam interacts with the sample at the surface of an internal reflection element, allowing for the acquisition of high-quality spectra. mt.com

In the context of reactions involving nitrate (B79036) functionalities, ATR-FTIR can track the characteristic vibrational frequencies of the nitrate group (e.g., asymmetric and symmetric stretching modes). For instance, nitrate ions (NO₃⁻) exhibit strong absorption bands around 1356 cm⁻¹ and 825 cm⁻¹. nih.gov The formation or consumption of Nitric acid--(oxiran-2-yl)methanol (1/1) could be monitored by observing changes in the intensity of these and other characteristic peaks, such as those associated with the oxirane ring and hydroxyl groups. The technique allows for the generation of concentration-time profiles, which are essential for kinetic analysis. mt.comrsc.org

Table 1: Representative FT-IR Vibrational Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O (epoxide) | Stretching | 1250 |

| NO₃ (nitrate) | Asymmetric Stretch | ~1356 |

| NO₃ (nitrate) | Symmetric Stretch | ~825 |

Note: The exact positions of these peaks can be influenced by the molecular environment.

In-situ NMR Spectroscopy for Mechanistic Interrogation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it an invaluable tool for elucidating reaction mechanisms. nih.govresearchgate.net By acquiring NMR spectra at various time points during a reaction, it is possible to identify and characterize reactants, intermediates, and products. nih.gov

For a reaction involving Nitric acid--(oxiran-2-yl)methanol (1/1), ¹H and ¹³C NMR would be instrumental. The chemical shifts and coupling constants of the protons and carbons in the oxiran-2-yl)methanol moiety would be sensitive to the presence and bonding of the nitric acid. For example, the proton signals of the epoxide ring would be distinct and their disappearance or the appearance of new signals could indicate ring-opening reactions. nih.gov In-situ NMR can also provide quantitative data on the concentration of different species over time, which is crucial for kinetic modeling. copernicus.org The use of deuterated solvents is often necessary for these studies. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is a fundamental separation technique used to analyze the components of a mixture. researchgate.net For the complex mixtures that can arise from reactions involving Nitric acid--(oxiran-2-yl)methanol (1/1), chromatographic methods are essential for both qualitative and quantitative analysis. jcsp.org.pk

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Intermediate Identification

Hyphenated chromatographic techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are particularly effective for identifying unknown components in a reaction mixture. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For the analysis of Nitric acid--(oxiran-2-yl)methanol (1/1) or its reaction products, derivatization might be necessary to increase volatility and thermal stability. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification by comparing it to spectral libraries or through interpretation of fragmentation patterns. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of non-volatile, thermally labile, or high molecular weight compounds. biomolther.orgnih.gov This would likely be a more direct method for analyzing Nitric acid--(oxiran-2-yl)methanol (1/1) and its reaction products without the need for derivatization. The liquid chromatograph separates the components, and the mass spectrometer provides mass-to-charge ratio information, allowing for the determination of molecular weights and the elemental composition of the analytes. nih.gov

Table 2: Comparison of Hyphenated Chromatographic Techniques

| Technique | Analyte Properties | Sample Preparation | Information Obtained |

| GC-MS | Volatile, thermally stable | Often requires derivatization | Separation based on boiling point and polarity; Mass spectrum for identification |

| LC-MS | Non-volatile, thermally labile | Often minimal | Separation based on polarity; Mass-to-charge ratio for identification |

Advanced Reaction Calorimetry for Thermodynamic and Kinetic Data

Advanced reaction calorimetry is used to measure the heat flow associated with a chemical reaction. researchgate.net This information is critical for understanding the thermodynamics (e.g., enthalpy of reaction) and kinetics of a reaction. For a high-energy material like Nitric acid--(oxiran-2-yl)methanol (1/1), reaction calorimetry is also a vital tool for assessing reaction hazards and ensuring process safety. researchgate.net

By monitoring the heat released or absorbed during a reaction as a function of time, a reaction calorimeter can provide a real-time profile of the reaction rate. researchgate.net This data can be used to determine key kinetic parameters such as the rate constant and activation energy. The total heat evolved provides the enthalpy of the reaction. Modern calorimeters can be operated under various conditions, including isothermal and isoperibolic modes, to provide comprehensive thermodynamic and kinetic data. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Historically, the synthesis of glycidyl (B131873) nitrate (B79036) has been fraught with hazards, particularly related to the purification of the highly explosive monomer and the use of dangerous reagents. google.com This has created a persistent need for safer, more cost-effective, and sustainable synthetic pathways. google.com Future research is focused on moving away from traditional batch processes that require distillation or the use of reagents like dinitrogen pentoxide. google.com

Key areas of exploration include:

Glycerol-Based Synthesis: Utilizing glycerol (B35011), a readily available and low-cost starting material, presents a more economical route. google.com Research aims to optimize the nitration of glycerol to selectively produce dinitroglycerin, which is then hydrolyzed to form glycidyl nitrate, crucially avoiding hazardous distillation steps. google.comgoogle.com

Phase-Transfer Catalysis (PTC): A significant advancement is the use of solid-liquid phase-transfer catalysis. One safer, two-step process involves converting glycidol (B123203) to glycidyl tosylate, which is then reacted with sodium nitrate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) nitrate. acs.orgresearchgate.net This method avoids the dangerous reagents used in conventional manufacturing and allows for catalyst recycling, enhancing sustainability. acs.org

Advanced Nitrating Systems: Research into novel nitrating agents and catalysts aims to improve yield and safety. The use of 5-aminotetrazolium nitrate as both a catalyst and a co-nitrating agent with dilute nitric acid has been shown to increase the yield of glycidyl nitrate from chloro-epoxypropane to 81% under mild conditions. icm.edu.plresearchgate.net This approach represents a shift towards more controlled and efficient nitration. icm.edu.pl

Table 1: Comparison of Selected Synthetic Routes for Glycidyl Nitrate

| Starting Material | Key Reagents/Catalysts | Reported Yield | Key Advantages/Future Direction |

|---|---|---|---|

| Glycerol | Nitric acid, Base | Variable | Low-cost starting material; focus on avoiding distillation of intermediates. google.comgoogle.com |

| Epichlorohydrin (B41342) | Nitric acid, NaOH, 5-Aminotetrazolium nitrate (catalyst) | ~81% | Improved yield and safety under mild conditions. icm.edu.plresearchgate.net |

| Glycidol | p-Tosyl chloride, NaNO₃, Tetrabutylammonium nitrate (PTC) | ~81.5% | Avoids dangerous nitrating mixtures; safer two-step process. acs.orgresearchgate.net |

Advanced Computational Design and Prediction of Reactivity

The empirical, trial-and-error approach to developing new energetic materials is being superseded by a paradigm that heavily incorporates modeling and simulation. osti.gov Advanced computational methods are poised to revolutionize the research and development of glycidyl nitrate-based materials by providing predictive insights into their behavior.

Future efforts in this domain will likely focus on:

Predicting Performance and Stability: Molecular dynamics simulations can be used to predict fundamental properties like detonation velocity and pressure, as well as mechanical characteristics of PGN and its derivatives. researchgate.net This allows researchers to screen new candidate molecules and formulations virtually, guiding synthetic efforts toward the most promising targets. dtic.mil

Understanding Reaction Mechanisms: Computational models offer a framework for understanding complex phenomena at a molecular level. ncsu.edu For glycidyl nitrate, this includes modeling the kinetics of polymerization, the influence of catalysts, and the decomposition pathways that affect stability and storage life. researchgate.net

Accelerating Materials Discovery: Physics-informed machine learning models can be developed to predict material properties based on chemical structure. ncsu.edu By integrating computational data with experimental results, these tools can accelerate the design of next-generation energetic polymers with tailored properties, reducing the time and material required for development. osti.govncsu.edu

Integration with Flow Chemistry and Automated Synthesis

The synthesis of energetic materials like glycidyl nitrate involves highly exothermic and potentially hazardous reactions, making process control paramount. google.com Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in safety and efficiency over traditional batch methods. mdpi.com

The integration of flow chemistry is a critical future direction:

Enhanced Safety and Control: Microfluidic and flow reactors, characterized by small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, mitigating the risk of runaway reactions. google.comicm.edu.pl This is particularly crucial for the nitration and cyclization steps in glycidyl nitrate production. google.com

Improved Yield and Purity: Continuous flow processes can be precisely controlled to optimize reaction conditions, leading to higher yields and purities. google.comicm.edu.pl For instance, a continuous reaction of glycidol with dinitrogen pentoxide in a flow reactor has been reported to achieve a 97% yield. icm.edu.plresearchgate.net

Automation and Scalability: Flow systems are well-suited for automation, enabling reproducible and high-throughput synthesis. nih.govbeilstein-journals.org This facilitates rapid screening of reaction conditions and provides a direct pathway for scaling up production from the lab to an industrial scale in a safer, more controlled manner. google.comnih.gov

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is fundamental to nearly every aspect of glycidyl nitrate chemistry, from the synthesis of the monomer to its polymerization and the curing of the final polymer network. icm.edu.placs.orgicm.edu.pl The future of glycidyl nitrate research is dependent on the development of more advanced catalytic systems that offer higher selectivity and efficiency.

Key research frontiers include:

Catalysis of Epoxide Ring Reactions: The reactivity of glycidyl nitrate is dominated by its strained epoxide ring. researchgate.netlibretexts.orgnicl.it Future research will target catalysts that can selectively open this ring for specific transformations, such as polymerization or the introduction of new functional groups, while minimizing side reactions. icm.edu.plresearchgate.net

Green and Recyclable Catalysts: There is a strong push towards developing environmentally benign catalytic systems. This includes heterogeneous catalysts that can be easily separated and recycled, and enzymatic processes that operate under mild conditions. researchgate.netmdpi.com For example, niobium-based catalysts have been explored for epoxidation reactions and could be adapted for related processes. mdpi.com

Cure Reaction Catalysis: The final properties of PGN-based materials are determined by the curing process, typically involving reactions with isocyanates to form a polyurethane network. researchgate.netacs.org Developing catalysts that accelerate this curing reaction, improve network uniformity, and prevent undesirable side reactions that can affect the material's storage life is a critical area of investigation. acs.org

Understanding Complex Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for chemical synthesis due to their efficiency and atom economy. beilstein-journals.orgnih.gov Applying this paradigm to glycidyl nitrate could unlock novel molecular architectures and functionalities.

Future research will likely involve:

Designing Novel MCRs: Exploring the use of glycidyl nitrate as a reactive building block in established or new MCRs. Its dual functionality (epoxide and nitrate ester) makes it a candidate for creating highly functionalized molecules in a single, efficient step.

Synthesis of Advanced Binders and Plasticizers: MCRs could be employed to synthesize new PGN-based copolymers or energetic plasticizers. By carefully selecting the reactants, it may be possible to incorporate different functionalities to tune the mechanical properties, thermal stability, and energetic output of the resulting material. beilstein-journals.orgnih.gov

Aza-Michael Addition Chemistry: Recent studies have demonstrated the use of Aza-Michael reactions to create a cross-linked β-aminocarbonyl network for PGN. acs.org This approach serves as an effective and less toxic replacement for isocyanate curing chemistry. acs.org Further exploration of this and other complex, non-isocyanate curing systems is a promising avenue for creating more stable and robust energetic materials. acs.org

Potential for New Functional Materials Development

The primary application of glycidyl nitrate is as a monomer for PGN, an energetic binder. nih.gov However, the unique chemical structure of glycidyl nitrate provides significant opportunities for the development of a new generation of advanced functional materials that go beyond current applications.

Emerging areas for materials development include:

Energetic Copolymers: To overcome some of the limitations of PGN, such as its glass transition temperature, researchers are synthesizing random copolymers. For example, copolymerizing glycidyl nitrate with tetrahydrofuran (B95107) (THF) can improve the flexibility of the resulting polymer binder. icm.edu.pl

High-Performance Binders: The overarching goal in the field is to develop energetic binders that not only contribute to the energy of a formulation but also enhance its safety and mechanical integrity. nih.gov Future research will focus on synthesizing novel polymers from glycidyl nitrate derivatives that have higher densities, improved thermal stability, and reduced sensitivity to mechanical stimuli like impact and friction. nih.gov

Structural Energetics: An emerging concept is the development of "structural energetics," materials that serve both a structural role and contribute to the energetic output. dtic.mil Glycidyl nitrate-based polymers could be engineered into composites or matrices that fulfill this dual purpose, leading to more efficient and compact energetic systems.

Table 2: Potential Applications for New Materials Derived from Glycidyl Nitrate

| Material Type | Key Feature | Potential Application | Research Focus |

|---|---|---|---|

| PGN Copolymers (e.g., with THF) | Improved mechanical flexibility, lower T₉ | Advanced binders for solid rocket propellants. icm.edu.pl | Tuning copolymer ratios to optimize physical properties. |

| Cross-linked PGN (non-isocyanate) | Enhanced chemical stability and storage life | Insensitive munitions (IM) and long-shelf-life explosive formulations. acs.org | Exploring alternative curing chemistries like Aza-Michael reactions. acs.org |

| Novel Energetic Polymers | Higher performance than PGN | High-performance explosive formulations, advanced propellants. nih.gov | Synthesis of new monomers derived from glycidyl nitrate. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.